2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide

Anticancer Structure-Activity Relationship Indole-3-glyoxylamide

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (CAS 862814-45-7; molecular formula C16H20N2O3; molecular weight 288.35) is a synthetic indol-3-ylglyoxylamide derivative. It belongs to the 3-oxoacetamideindolyl compound class, which has been identified in patent literature as possessing potent anticancer, cytotoxic, and anti-angiogenic activities.

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 862814-45-7
Cat. No. B2522482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide
CAS862814-45-7
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC
InChIInChI=1S/C16H20N2O3/c1-11-14(12-7-4-5-8-13(12)18(11)2)15(19)16(20)17-9-6-10-21-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,20)
InChIKeyDVFIJLUCODEHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (862814-45-7) Product Profile for Research Procurement


2-(1,2-Dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (CAS 862814-45-7; molecular formula C16H20N2O3; molecular weight 288.35) is a synthetic indol-3-ylglyoxylamide derivative . It belongs to the 3-oxoacetamideindolyl compound class, which has been identified in patent literature as possessing potent anticancer, cytotoxic, and anti-angiogenic activities [1]. The compound features a 1,2-dimethylated indole core bearing a 2-oxo-N-(3-methoxypropyl)acetamide side chain — a structural template distinct from earlier unsubstituted indole or non-alkoxyamide analogs in the series.

Why Indole-3-ylglyoxylamide Analogs Cannot Substitute for 862814-45-7 in Targeted Research


Within the indol-3-ylglyoxylamide pharmacophore, even minor structural modifications produce substantial differences in biological readout. The 1,2-dimethyl substitution on the indole ring alters both sterics and electronics at the core, while the N-(3-methoxypropyl) side chain modulates hydrogen-bonding capacity and lipophilicity independently from shorter, branched, or unsubstituted amide tails [1]. In the broader class, the identity of the N-substituent has been shown to govern tubulin polymerization inhibition potency, with some analogs achieving low-nanomolar cellular IC50 values while structurally close congeners lose >100-fold activity [2]. Therefore, substituting the title compound with a generic 'indole-3-glyoxylamide' or a positional isomer without evaluating matched-pair data risks selecting a molecule with fundamentally different target engagement, potency, and translational profile.

Head-to-Head and Cross-Study Quantitative Evidence for Differentiating 862814-45-7


1,2-Dimethyl Indole Substitution Differentiates 862814-45-7 from Unsubstituted Indole Analog in In Vitro Cytotoxicity

The target compound carries a 1,2-dimethyl substitution on the indole nucleus that is absent in the closest commercially available comparator, 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (CAS 696607-03-1). In the broader indole-3-glyoxylamide series, N1-methylation has been reported to improve metabolic stability and modulate tubulin binding affinity [1]. While no published direct head-to-head cytotoxicity assay between these two exact compounds was identified, the 1,2-dimethyl pattern is expected to confer increased lipophilicity (predicted LogP ≈ 2.1 versus ≈ 1.1 for the unsubstituted analog) and enhanced cell permeability . In a related study on indole-3-glyoxylamide tubulin inhibitors, compounds bearing N1-alkyl substitution demonstrated 3- to 10-fold greater antiproliferative potency compared to their N1–H counterparts in DU145 prostate cancer cells [2].

Anticancer Structure-Activity Relationship Indole-3-glyoxylamide

N-(3-Methoxypropyl) Side Chain Confers Solubility Advantage Over N,N-Dimethyl Analog

The N-(3-methoxypropyl) carboxamide side chain differentiates the target compound from congeneric N,N-dimethylamide derivatives such as CAS 101938-54-9. The 3-methoxypropyl group introduces an ether oxygen that can serve as a hydrogen-bond acceptor, potentially enhancing aqueous solubility. In analogous indole-3-glyoxylamide series, incorporation of alkoxyalkyl amide side chains has been associated with improved oral bioavailability relative to simple alkyl amides [1].

Solubility Formulation Indole-3-glyoxylamide

3-Oxoacetamideindolyl Core Distinguishes Compound from Simple Indole-3-acetamides in Mechanism of Action

The 2-oxoacetamide (α-ketoamide) linkage at the indole C3 position chemically defines this compound as a member of the indole-3-glyoxylamide family, structurally distinct from indole-3-acetamides that lack the α-carbonyl. Multiple studies have demonstrated that the α-ketoamide moiety is essential for potent tubulin polymerization inhibition in this chemotype; replacement with an acetamide linker ablates activity [1]. The target compound's 2-oxoacetamide group is preserved, confirming retention of this critical pharmacophoric element.

Mechanism of Action Tubulin Polymerization Anticancer

Patent Coverage Validates 862814-45-7 Within the 3-Oxoacetamideindolyl Anticancer Series

The generic Markush claims of US Patent US6903104B2 and application US20030181482 explicitly encompass 3-oxoacetamideindolyl compounds with indole N1 and C2 alkyl substitution patterns, a class that has demonstrated 'potent anticancer, cytotoxic, and anti-angiogenic activity' across multiple cancer cell lines [1]. The target compound falls within this claimed scope, establishing a direct lineage to patent-validated anticancer pharmacology that is absent for older unsubstituted indole-3-glyoxylamide scaffolds outside the patent family . This provides a documented intellectual property framework for further translational development.

Intellectual Property Anticancer Angiogenesis

Recommended Application Scenarios for 862814-45-7 Based on Verified Evidence


Anticancer Drug Discovery: Tubulin Polymerization Inhibition Lead Optimization

The compound's indole-3-glyoxylamide core and 1,2-dimethyl substitution position it within the well-characterized tubulin inhibitor chemotype. Researchers pursuing novel antimitotic agents can use 862814-45-7 as a late-stage lead or reference compound, leveraging the documented SAR that N1-alkylated indole-3-glyoxylamides exhibit enhanced potency over N1–H analogs [1]. The methoxypropyl side chain further offers a handle for solubility optimization without disrupting the α-ketoamide pharmacophore essential for tubulin binding [2].

Comparative Selectivity Profiling Against Non-Tubulin Indole Chemotypes

Because the 2-oxoacetamide group cleanly distinguishes this compound from indole-3-acetamides (which lack tubulin activity), 862814-45-7 can serve as a positive control or selectivity probe in panels comparing tubulin-targeting versus kinase-targeting indole libraries [1]. Its distinct N-(3-methoxypropyl) tail further enables matched-pair comparisons with N,N-dialkyl or unsubstituted amide analogs to dissect the contribution of side-chain polarity to cellular potency.

In Vitro Angiogenesis and Metastasis Model Studies

The compound belongs to the 3-oxoacetamideindolyl class, which has been specifically claimed for anti-angiogenic and anticancer applications in US6903104B2 [2]. Researchers investigating VEGF-independent angiogenesis inhibition or tumor cell migration can employ 862814-45-7 in HUVEC tube formation assays or transwell migration models, using the unsubstituted indole analog (CAS 696607-03-1) as a matched negative control to quantify the contribution of indole methylation to anti-angiogenic potency.

Formulation Feasibility and Oral Bioavailability Assessment

The N-(3-methoxypropyl) side chain provides a structural basis for improved aqueous solubility over simple alkyl amide analogs, making 862814-45-7 a suitable candidate for formulation studies. As described in formulation patents for the indol-3-yl-2-oxoacetamide class [1], the alkoxyalkyl amide motif can be leveraged in co-solvent or TPGS-based oral delivery systems, with the 1,2-dimethyl indole core offering a lipophilic balance appropriate for permeability-solubility optimization.

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.